Di-Tert-Butyl propane-1,3-diyldicarbamate
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Overview
Description
Di-Tert-Butyl propane-1,3-diyldicarbamate is an organic compound with the molecular formula C13H26N2O4 and a molecular weight of 274.36 g/mol . It is a derivative of carbamate, characterized by the presence of two tert-butyl groups attached to a propane-1,3-diyldicarbamate backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-Tert-Butyl propane-1,3-diyldicarbamate typically involves the reaction of propane-1,3-diyldiamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Propane-1,3-diyldiamine+2tert-butyl chloroformate→Di-Tert-Butyl propane-1,3-diyldicarbamate+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Di-Tert-Butyl propane-1,3-diyldicarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous acids, it can hydrolyze to form propane-1,3-diyldiamine and tert-butyl alcohol.
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding carbamates and other oxidation products.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or dilute acids (e.g., HCl, H2SO4) at room temperature.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Hydrolysis: Propane-1,3-diyldiamine and tert-butyl alcohol.
Oxidation: Corresponding carbamates and other oxidation products.
Substitution: Substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Di-Tert-Butyl propane-1,3-diyldicarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Di-Tert-Butyl propane-1,3-diyldicarbamate involves its ability to form stable carbamate linkages with amines. This property makes it an effective protecting group in organic synthesis. The tert-butyl groups provide steric hindrance, enhancing the stability of the carbamate linkage and preventing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl (azanediylbis(propane-3,1-diyl))dicarbamate: Similar structure but with an additional amine group.
tert-Butyl carbamate: A simpler carbamate with only one tert-butyl group.
N-tert-Butoxycarbonyl-L-phenylalanine: A carbamate derivative used in peptide synthesis.
Uniqueness
Di-Tert-Butyl propane-1,3-diyldicarbamate is unique due to its dual tert-butyl groups, which provide enhanced stability and steric protection compared to simpler carbamates. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .
Properties
Molecular Formula |
C13H26N2O4 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate |
InChI |
InChI=1S/C13H26N2O4/c1-12(2,3)18-10(16)14-8-7-9-15-11(17)19-13(4,5)6/h7-9H2,1-6H3,(H,14,16)(H,15,17) |
InChI Key |
CCMFCMIOOCKGMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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